2-(3-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(3-Ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core fused with a thiadiazole ring, and it is substituted with an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This intermediate is then treated with thiosemicarbazide and cyclized under acidic conditions to form the desired thiadiazoloquinazoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxyphenyl group or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
2-(3-Ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-(3-Chlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-(3-Fluorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Uniqueness
2-(3-Ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H13N3O2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O2S/c1-2-22-12-7-5-6-11(10-12)15-19-20-16(21)13-8-3-4-9-14(13)18-17(20)23-15/h3-10H,2H2,1H3 |
InChI Key |
QLXLSBGQNILQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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